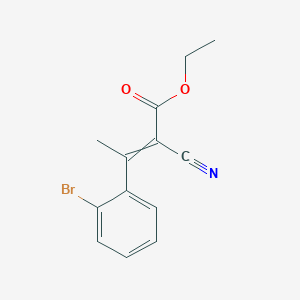
1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications
Preparation Methods
The synthesis of 1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the hexyl and phenylmethyl groups . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-phenyl-: Known for its antimicrobial properties.
1H-Imidazole, 1-(phenylmethyl)-: Used in various chemical syntheses.
1H-Benzimidazole, 2-(2-pyridyl)-: Explored for its anticancer potential.
The uniqueness of 1-hexyl-2-(phenylmethyl)- derivative lies in its enhanced stability and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
105949-49-3 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-benzyl-1-hexylbenzimidazole |
InChI |
InChI=1S/C20H24N2/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3 |
InChI Key |
QRNFNBOEEVMDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


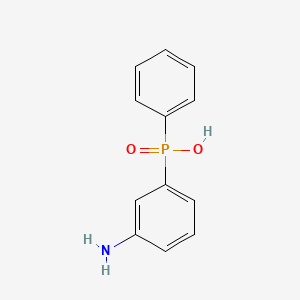
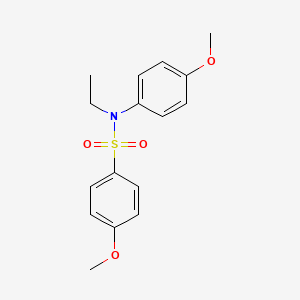
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
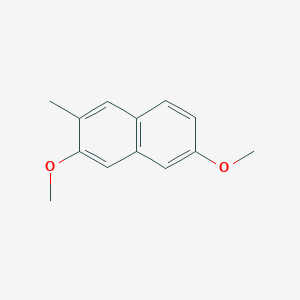
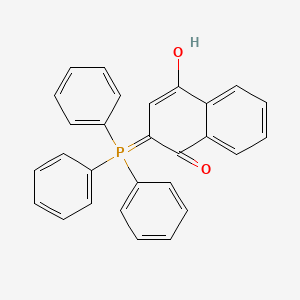
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
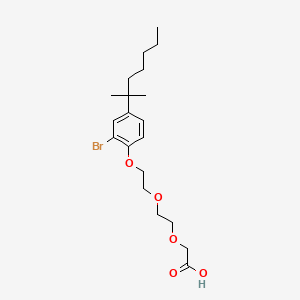
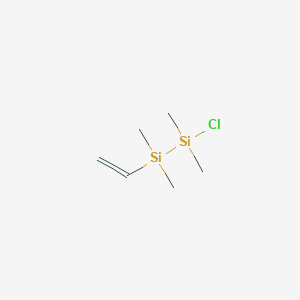
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
